molecular formula C14H11BrClN5O2S B3303552 4-bromo-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide CAS No. 921061-05-4

4-bromo-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

Cat. No.: B3303552
CAS No.: 921061-05-4
M. Wt: 428.7 g/mol
InChI Key: BCFPZRFJZCHEHJ-UHFFFAOYSA-N
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Description

4-bromo-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrazole core substituted with a 4-chlorophenyl group and linked via a methylene bridge to a 4-bromobenzenesulfonamide moiety. The compound’s structure combines two pharmacophoric elements: the sulfonamide group, known for its role in hydrogen bonding and enzyme inhibition (e.g., carbonic anhydrase inhibitors), and the tetrazole ring, a bioisostere for carboxylic acids that enhances metabolic stability and solubility .

Properties

IUPAC Name

4-bromo-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN5O2S/c15-10-1-7-13(8-2-10)24(22,23)17-9-14-18-19-20-21(14)12-5-3-11(16)4-6-12/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFPZRFJZCHEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting 4-bromobenzenesulfonyl chloride with the tetrazole derivative in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the tetrazole-sulfonamide intermediate with a suitable brominated benzene derivative using a catalyst like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The tetrazole ring can engage in coupling reactions with various electrophiles, expanding the compound’s chemical diversity.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling: Catalysts like palladium or copper salts are commonly used in coupling reactions.

Major Products

    Substitution Products: Derivatives with different substituents replacing the bromine atom.

    Oxidation Products: Sulfone or sulfoxide derivatives.

    Coupling Products: Various tetrazole-linked compounds with diverse functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Sulfonamides have historically been used as antibacterial agents. Recent studies have indicated that derivatives of sulfonamides, including compounds similar to 4-bromo-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide, exhibit significant antibacterial activity against various strains of bacteria. For instance:

  • Mechanism of Action : These compounds inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folate in bacteria. This inhibition disrupts DNA synthesis and cellular metabolism in bacteria.
  • Case Studies : Research has demonstrated that related sulfonamide compounds show effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into the anticancer properties of sulfonamide derivatives have shown promising results:

  • Targeting Cancer Cells : Some studies suggest that the incorporation of tetrazole rings can enhance the cytotoxicity of sulfonamides against cancer cell lines. The mechanism may involve the induction of apoptosis in cancer cells.
  • Research Findings : A study highlighted the efficacy of tetrazole-containing sulfonamides in inhibiting tumor growth in specific cancer models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound:

Structural Feature Effect on Activity
Bromine SubstitutionIncreases lipophilicity and membrane penetration
Tetrazole RingEnhances biological activity and receptor binding
Sulfonamide GroupEssential for antibacterial activity

Drug Development and Formulation

The compound's unique structure positions it well for further development in pharmaceutical formulations:

  • Formulation Strategies : Researchers are exploring various delivery methods including nanoparticles and liposomes to enhance bioavailability and targeted delivery.
  • Clinical Trials : Ongoing clinical trials are evaluating the safety and efficacy of similar sulfonamide derivatives in treating infections and cancers resistant to conventional therapies .

Mechanism of Action

The mechanism of action of 4-bromo-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can interact with various receptors or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 4-bromo-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide and related compounds identified in the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound (Target Compound) C₁₄H₁₁BrClN₆O₂S 465.7 g/mol 4-bromobenzenesulfonamide, 1-(4-chlorophenyl)-tetrazol-5-yl, methylene bridge Likely high polarity due to sulfonamide; halogen substituents may enhance lipophilicity .
4-amino-N-(1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide () C₇H₈N₆O₂S 240.24 g/mol 4-aminobenzenesulfonamide, unsubstituted tetrazole Simpler structure with no halogen substituents; potential for hydrogen bonding .
5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide () C₁₄H₁₁BrClN₃O₂S₂ 448.7 g/mol Thiophene-sulfonamide, 1,2,4-triazole, 3-chlorobenzyl Triazole instead of tetrazole; thiophene sulfonamide may alter electronic properties .
1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-yl)-2-butanone () C₁₃H₁₅ClN₃O₂ 296.7 g/mol Triazole, 4-chlorophenoxy, ketone Used as triadimefon (pesticide); lacks sulfonamide but shares halogenated aryl groups .

Key Observations:

Structural Variations: The target compound’s tetrazole-sulfonamide hybrid distinguishes it from triazole-based analogs (e.g., ) and non-sulfonamide derivatives (e.g., triadimefon in ). Halogenation: The 4-bromo and 4-chloro substituents in the target compound contrast with simpler analogs (e.g., the unsubstituted tetrazole in ). Halogens may enhance binding to hydrophobic pockets in target proteins .

Functional Implications :

  • Sulfonamide vs. Thiophene-Sulfonamide : The benzenesulfonamide in the target compound offers a rigid aromatic scaffold, whereas thiophene-sulfonamide () introduces sulfur-mediated electronic effects .
  • Linker Flexibility : The methylene bridge in the target compound provides conformational flexibility compared to direct aryl-aryl linkages seen in other analogs (e.g., ’s Ugi-Azide products).

Synthetic Accessibility :

  • The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions between tetrazole and sulfonamide precursors, similar to methods described for related compounds in and .

Biological Activity

4-bromo-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a sulfonamide moiety which is known for its diverse biological activities. The presence of the tetrazole ring and the chlorophenyl group enhances its potential interactions with biological targets.

Pharmacological Effects

Research indicates that sulfonamide derivatives, including the compound , exhibit a range of biological activities:

  • Antimicrobial Activity : Sulfonamides have long been recognized for their antibacterial properties. The incorporation of the tetrazole ring may enhance this activity by improving solubility and bioavailability.
  • Anticancer Potential : Some studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cellular processes such as DNA replication and repair.
  • Cardiovascular Effects : Certain sulfonamide derivatives have shown promise in modulating blood pressure and vascular resistance. For example, studies have indicated that related compounds can act as endothelin receptor antagonists or carbonic anhydrase inhibitors, which may provide therapeutic benefits in conditions like pulmonary hypertension and heart failure .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Sulfonamides often function by inhibiting key enzymes involved in bacterial folate synthesis. Similar mechanisms may be applicable to other biological targets.
  • Receptor Interaction : The compound may interact with various receptors involved in cardiovascular regulation, potentially affecting calcium channel activity and vascular smooth muscle contraction .

Case Studies

Recent studies have explored the effects of related sulfonamide compounds on cardiovascular parameters:

StudyCompoundDoseEffect
Wu et al., 19994-(2-aminoethyl)benzenesulfonamide0.001 nMDecreased perfusion pressure
Tilton et al., 2000N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideVariableInhibition of carbonic anhydrase
Figueroa-Valverde et al., 2023Various sulfonamidesVariableModulation of coronary resistance

These studies highlight the potential for sulfonamide derivatives to influence cardiovascular dynamics significantly.

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Tetrazole Formation : Cyclization of 4-chlorophenyl-substituted nitriles with sodium azide (NaN₃) under acidic conditions (e.g., HCl) to generate the 1H-tetrazole core .
  • Sulfonamide Coupling : Reacting the tetrazole intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%) .
  • Key Considerations : Protective groups (e.g., Boc) may be required to prevent side reactions during coupling steps .

Q. How to characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions (e.g., tetrazole protons at δ 8.5–9.0 ppm, sulfonamide protons at δ 3.0–3.5 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]⁺ peak matching C₁₃H₁₀BrClN₅O₂S) .
  • Crystallography : X-ray diffraction (single-crystal analysis) resolves bond angles and spatial arrangement, particularly for the tetrazole-sulfonamide scaffold .
  • Purity : HPLC with UV detection (λ = 254 nm) confirms purity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Enzyme Inhibition : Test against cyclooxygenase (COX) isoforms or carbonic anhydrase, leveraging the sulfonamide group’s known affinity for metalloenzymes .
  • Antimicrobial Activity : Disk diffusion assays (e.g., against E. coli or S. aureus) at varying concentrations (10–100 µM) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How to design experiments to elucidate the structure-activity relationship (SAR) of the tetrazole-sulfonamide scaffold?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with halogen (Br → F, Cl) or electron-donating (e.g., -OCH₃) groups on the benzene rings to study electronic effects .
  • Scaffold Modification : Replace the tetrazole with triazole or thiazole rings to evaluate heterocycle impact on bioactivity .
  • Biological Testing : Correlate structural changes with activity data (e.g., IC₅₀ shifts in cytotoxicity assays) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to target enzymes (e.g., COX-2) .

Q. What strategies resolve contradictory data in biological activity across different studies?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature, cell passage number) to minimize variability .
  • Purity Verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted intermediates) may skew results .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, Acta Crystallographica) to identify trends, adjusting for variables like solvent choice (DMSO vs. ethanol) .

Q. How to optimize the compound’s pharmacokinetic properties through rational molecular modification?

  • Methodological Answer :
  • Solubility Enhancement : Introduce polar groups (e.g., -SO₃H, -OH) or PEG chains to improve aqueous solubility .
  • Metabolic Stability : In vitro microsomal assays (human liver microsomes) identify metabolic hotspots; fluorination or deuteriation at vulnerable sites (e.g., benzylic positions) may prolong half-life .
  • LogP Optimization : Replace bromine with less lipophilic substituents (e.g., -CF₃) to balance membrane permeability and solubility .
  • In Silico Tools : ADMET predictors (e.g., SwissADME) guide modifications to reduce toxicity and enhance bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide

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